molecular formula C14H10ClFN2OS2 B2984942 5-chloro-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 865544-93-0

5-chloro-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No. B2984942
CAS RN: 865544-93-0
M. Wt: 340.82
InChI Key: POBXKKLHKCIEHH-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra provide further information about its chemical properties .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s structure, which includes a thiophene ring, can be tailored to improve charge transport properties, making it valuable for advanced electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect metals from corroding, which is crucial in maintaining the integrity and longevity of metal structures and machinery. The specific compound could be synthesized to enhance its efficacy as a corrosion inhibitor.

Pharmacological Properties

Thiophene-based molecules exhibit a variety of pharmacological properties . They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This compound, with its unique substitutions, could be explored for its potential as a therapeutic agent in treating various diseases.

Material Science Applications

The compound’s utility extends to material science , particularly in the fabrication of OLEDs . OLEDs are used in a wide range of display and lighting technologies, and the compound’s properties could be harnessed to improve the efficiency and durability of these devices.

Anti-Inflammatory and Analgesic Drugs

Thiophene derivatives are known to act as anti-inflammatory and analgesic drugs . The compound could be synthesized into drugs that help reduce inflammation and pain in medical treatments, providing relief for patients with various conditions.

Antimicrobial Agents

Due to their structure, thiophene derivatives can function as antimicrobial agents . They can inhibit the growth of or kill microorganisms, making them valuable in the development of new antibiotics or disinfectants.

Antitumor Activity

Research has shown that thiophene derivatives can exhibit antitumor activity . The compound could be investigated for its efficacy in inhibiting the growth of cancer cells, contributing to the development of novel cancer therapies.

Kinase Inhibition

Thiophene derivatives have been used as kinase inhibitors . Kinases are enzymes that play a significant role in the signaling pathways of cells. Inhibiting specific kinases can be a strategy in treating diseases like cancer, making this compound a potential candidate for drug development.

properties

IUPAC Name

5-chloro-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS2/c1-2-18-9-4-3-8(16)7-11(9)21-14(18)17-13(19)10-5-6-12(15)20-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBXKKLHKCIEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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